2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine
Description
This compound features an oxazolo[5,4-b]pyridine core fused with a phenyl group substituted at the para-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . Key applications include pharmaceutical intermediates, organic electronics, and fluorescent probes due to the tunable electronic properties of the fused heterocyclic system .
Properties
Molecular Formula |
C18H19BN2O3 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C18H19BN2O3/c1-17(2)18(3,4)24-19(23-17)13-9-7-12(8-10-13)15-21-14-6-5-11-20-16(14)22-15/h5-11H,1-4H3 |
InChI Key |
GOMJPLWLFBFJGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved by reacting 4-bromo-phenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures.
Coupling with Oxazolo[5,4-b]pyridine: The boronic ester is then coupled with oxazolo[5,4-b]pyridine using a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Coupled products with different aryl or alkyl groups.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The oxazolo[5,4-b]pyridine moiety can interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Application-Specific Performance
- Fluorescence Probes :
- Pharmaceutical Intermediates :
Key Research Findings
- Synthetic Yields :
- Thermal Stability :
- Differential scanning calorimetry (DSC) of the target compound reveals decomposition at ~250°C, comparable to phenyl-pyridine analogs but lower than silyl-protected derivatives (: stable up to 300°C) .
Biological Activity
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of 296.17 g/mol. The presence of the oxazolo[5,4-b]pyridine framework is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BO₃ |
| Molecular Weight | 296.17 g/mol |
| CAS Number | 302348-51-2 |
| Purity | ≥98.0% |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines:
- HT29 (Colorectal Cancer) : CC = 58.4 µM
- A549 (Lung Adenocarcinoma) : CC = 124 µM
- MCF7 (Breast Adenocarcinoma) : CC = 110 µM
These values suggest that the compound is more potent than traditional chemotherapeutic agents like cisplatin and 5-fluorouracil in certain contexts .
The mechanism underlying the cytotoxicity of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine appears to involve:
- Induction of Apoptosis : Studies have shown that this compound promotes apoptosis in cancer cells through activation of pro-apoptotic pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
In a recent study focusing on oxazolo[5,4-b]pyridine derivatives, compounds similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine were tested for their anticancer properties. The results highlighted that derivatives with specific substitutions exhibited enhanced activity against multiple cancer types while demonstrating lower toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
